7-(6-Methoxypyrimidin-4-yl)-2-methyl-2,7-diazaspiro[4.5]decane
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Overview
Description
7-(6-Methoxypyrimidin-4-yl)-2-methyl-2,7-diazaspiro[45]decane is a complex organic compound featuring a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(6-Methoxypyrimidin-4-yl)-2-methyl-2,7-diazaspiro[4.5]decane typically involves multi-step organic reactions. One common method involves the reaction of 1,1-pentamethylene oxalic acid with urea under controlled conditions. The reaction is carried out at temperatures ranging from 150-200°C for 0.5-2 hours, resulting in the formation of the desired spirocyclic compound .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled, and the use of catalysts may be employed to enhance the reaction rate and selectivity. The crude product is typically purified through recrystallization using solvents such as ethanol .
Chemical Reactions Analysis
Types of Reactions
7-(6-Methoxypyrimidin-4-yl)-2-methyl-2,7-diazaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
7-(6-Methoxypyrimidin-4-yl)-2-methyl-2,7-diazaspiro[4.5]decane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 7-(6-Methoxypyrimidin-4-yl)-2-methyl-2,7-diazaspiro[4.5]decane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
8-Azaspiro[4.5]decane-7,9-dione: Another spirocyclic compound with similar structural features.
1-Oxa-8-azaspiro[4.5]decane: Shares the spirocyclic core but differs in the presence of an oxygen atom.
1,3,8-Triazaspiro[4.5]decane-2,4-dione: Contains additional nitrogen atoms in the spirocyclic framework.
Uniqueness
7-(6-Methoxypyrimidin-4-yl)-2-methyl-2,7-diazaspiro[4.5]decane is unique due to the presence of the methoxypyrimidinyl group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H22N4O |
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Molecular Weight |
262.35 g/mol |
IUPAC Name |
7-(6-methoxypyrimidin-4-yl)-2-methyl-2,7-diazaspiro[4.5]decane |
InChI |
InChI=1S/C14H22N4O/c1-17-7-5-14(9-17)4-3-6-18(10-14)12-8-13(19-2)16-11-15-12/h8,11H,3-7,9-10H2,1-2H3 |
InChI Key |
OXCPIIGJSUMBJR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(C1)CCCN(C2)C3=CC(=NC=N3)OC |
Origin of Product |
United States |
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